molecular formula C8H20F2OSi2 B3273567 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane CAS No. 590-57-8

1,1,3,3-Tetraethyl-1,3-difluorodisiloxane

Cat. No. B3273567
CAS RN: 590-57-8
M. Wt: 226.41 g/mol
InChI Key: TYIIPSJTEYMPAU-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethyl-1,3-difluorodisiloxane (also known as tetraethyl difluorodisiloxane) is an organosilicon compound with the chemical formula O(SiEt₂CH=CH₂)₂ . It appears as a colorless liquid and finds applications in both organometallic chemistry and as a homogeneous catalyst .


Synthesis Analysis

Tetraethyl difluorodisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane (CH₂=CH)Me₂SiOMe. This reaction yields the desired compound, where the vinyl groups are replaced by ethyl groups .


Molecular Structure Analysis

The molecular formula of tetraethyl difluorodisiloxane is C₈H₁₈OSi₂ , and its molar mass is approximately 186.4 g/mol . The compound consists of two silicon atoms bridged by an oxygen atom, with ethyl (Et) and vinyl (CH=CH₂) substituents attached to the silicon atoms .


Chemical Reactions Analysis

Tetraethyl difluorodisiloxane serves as a ligand in organometallic complexes . For instance, it is a component of Karstedt’s catalyst , which is used in hydrosilylation reactions. The compound’s reactivity lies in its silicon-oxygen-silicon backbone, allowing it to participate in various chemical transformations .


Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point is 139°C .

Mechanism of Action

As a ligand, tetraethyl difluorodisiloxane coordinates with transition metals, facilitating catalytic processes. Its presence in Karstedt’s catalyst enhances the efficiency of hydrosilylation reactions, where silicon-hydrogen bonds are selectively activated .

Safety and Hazards

  • Precautionary Measures : Proper handling includes avoiding open flames, ensuring adequate ventilation, and using personal protective equipment (PPE) .

properties

IUPAC Name

[diethyl(fluoro)silyl]oxy-diethyl-fluorosilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20F2OSi2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIIPSJTEYMPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(O[Si](CC)(CC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F2OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80787246
Record name 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80787246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetraethyl-1,3-difluorodisiloxane

CAS RN

590-57-8
Record name 1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80787246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Reactant of Route 2
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Reactant of Route 3
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Reactant of Route 4
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane
Reactant of Route 5
1,1,3,3-Tetraethyl-1,3-difluorodisiloxane

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